Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate, with the chemical formula and CAS number 1931959-85-1, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound features a piperidine ring substituted with a tert-butyl group and hydroxyl groups, which contribute to its unique chemical properties and potential applications in various fields.
The compound is primarily sourced from chemical suppliers and research institutions. Its synthesis is documented in scientific literature and patent applications, indicating its relevance in pharmaceutical research and development.
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate is classified as a piperidine derivative. It is recognized for its structural complexity and potential bioactivity, making it of interest in medicinal chemistry.
The synthesis of cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate typically involves several key steps:
The synthesis can vary based on the specific reagents and conditions used, including temperature, solvent choice, and reaction time. Careful control of these parameters is essential for achieving high yields and purity.
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate features a piperidine ring with substituents that include:
The molecular structure can be represented using various notations such as SMILES: CC(C)(C)OC(=O)N1CCC(C)(C)C(O)C1
.
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Research suggests that similar piperidine derivatives can influence neurotransmitter systems or exhibit anti-inflammatory properties, indicating potential therapeutic applications.
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate has several scientific uses:
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: